ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a morpholine ring at position 2, a methyl group at position 5, and an ethyl ester at position 6 (Fig. 1). It is synthesized via multi-step reactions involving substituted aldehydes, POCl₃, and morpholine under reflux conditions, yielding derivatives with high purity (75–85%) . The morpholine substituent enhances solubility and modulates pharmacokinetic properties, making it a candidate for drug discovery .
Properties
IUPAC Name |
ethyl 5-methyl-2-morpholin-4-yl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-21-13(19)10-8(2)9-11(18)15-14(16-12(9)22-10)17-4-6-20-7-5-17/h3-7H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHKHIWZFWSHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biological Activity
Ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O4S
- Molecular Weight : 323.37 g/mol
- CAS Number : 893801-23-5
- Purity : Typically 95%.
Antitumor Activity
Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit potent antitumor activity. This compound has been synthesized and evaluated for its inhibitory effects on various cancer cell lines.
Case Studies and Research Findings
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In Vitro Testing :
- A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their activity against over 60 human tumor cell lines. Compounds similar to ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo demonstrated significant growth inhibition with TGI (Total Growth Inhibition) and GI50 (Growth Inhibition at 50%) values indicating superior efficacy compared to standard treatments like 5-fluorouracil .
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Mechanism of Action :
- The mechanism by which these compounds exert their antitumor effects involves inhibition of the dihydrofolate reductase (DHFR) enzyme, crucial for nucleotide synthesis in rapidly dividing cancer cells. Ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo has shown competitive inhibition against DHFR, enhancing its potential as a chemotherapeutic agent .
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Cytotoxicity Studies :
- In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), ethyl 5-methyl derivatives exhibited varying degrees of cytotoxicity. For example, related compounds showed IC50 values ranging from 13.42 μg/mL to 62.86 μg/mL against MCF-7 cells, indicating a promising therapeutic window for further development .
Comparative Table of Biological Activity
| Compound Name | IC50 (μg/mL) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Ethyl 5-methyl derivative | 13.42 - 62.86 | MCF-7 | DHFR Inhibition |
| Compound A | 16.2 | NCI 60 Cell Lines | DHFR Inhibition |
| Compound B | 28.89 | MDA-MB-231 | Cytotoxicity |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, as promising anticancer agents. Research indicates that these compounds can inhibit specific cancer cell lines effectively. For instance:
- Cytotoxicity Studies : In vitro tests demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compounds were shown to inhibit the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are critical pathways in tumor growth and metastasis .
Synthesis Techniques
The synthesis of this compound typically involves cyclocondensation reactions that yield various substituted derivatives. These processes allow for the optimization of biological activity through structural modifications .
Structural Characterization
Advanced characterization techniques such as X-ray crystallography have provided insights into the molecular structure of these compounds. The structural configurations suggest potential interactions with biological targets that can lead to enhanced therapeutic efficacy .
Antiviral Properties
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antiviral properties. Certain compounds within this class have shown activity against viral infections by inhibiting viral replication mechanisms .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Cyt |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Thieno[2,3-d]Pyrimidine Derivatives
- Ethyl 2-Aryl-5-Methyl-4-Morpholino Derivatives (IIIa–k): Substituents on the phenyl ring (e.g., hydroxyl, cyano, or methoxy groups) influence melting points (m.p.) and biological activity. IIIh (3-cyanophenyl): Off-white powder, m.p. 176–178°C, 90% yield . The cyano group in IIIh increases rigidity, raising the m.p. compared to hydroxyl-substituted analogs.
- Alkyl-Substituted 4-Amino Derivatives (2–5): Compound 4 (2-ethyl): Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. Alkyl chains improve lipophilicity, enhancing membrane permeability in anti-proliferative assays against breast cancer cells .
Pyrido[2,3-d]Pyrimidine Derivatives
- Compound 22a: 2-(N-Benzyl-N-methylamino)ethyl-substituted pyrido[2,3-d]pyrimidine. M.p. 175–176°C, synthesized via Hantzsch-type reactions. The pyrido core reduces aromaticity compared to thieno analogs, altering electronic properties .
Pyrano[2,3-d]Pyrimidine Derivatives
- 4d and 4e: Feature a pyran ring fused to pyrimidine. 4d: Yellow solid, IR peak at 1723 cm⁻¹ (ester C=O), LC/MS-MS m/z 340.15. 4e: Dark orange solid, IR peak at 1693 cm⁻¹ (thiocarbonyl), m/z 361.36. The pyrano core increases oxygen content, improving aqueous solubility .
Substituent Effects on Physicochemical Properties
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate?
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves cyclocondensation or multicomponent reactions. For example:
- Biginelli-like reactions using thioureas, aldehydes, and β-keto esters under acidic conditions (e.g., glacial acetic acid and sodium acetate) yield pyrimidinone scaffolds .
- Cyclization of intermediates, such as ethyl 3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amines, can form fused pyrimidine systems .
- Refluxing in acetic acid/acetic anhydride mixtures (1:1) for 8–10 hours is a standard protocol for introducing substituents like morpholine .
Q. How is the structural elucidation of this compound performed?
- Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformational details. For instance, deviations from planarity (e.g., puckered pyrimidine rings) and dihedral angles (e.g., 80.94° between fused thiazolopyrimidine and benzene rings) are critical for confirming stereochemistry .
- Hydrogen bonding networks (e.g., C–H···O interactions) and crystal packing are analyzed to understand stability and intermolecular interactions .
- NMR and IR spectroscopy validate functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹) and substituent integration .
Q. What analytical techniques ensure purity and stability during synthesis?
- High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress and purity.
- Melting point determination (e.g., 427–428 K in related compounds) confirms crystallinity .
- Recrystallization from solvent systems like ethyl acetate-ethanol (3:2) removes impurities .
Advanced Research Questions
Q. How are substituents like morpholine and thieno-pyrimidine cores optimized for pharmacological activity?
- Structure-Activity Relationship (SAR) studies systematically vary substituents to assess bioactivity. For example:
- In vitro assays (e.g., enzyme inhibition, bacterial growth assays) evaluate potency. Dihydropyrimidinone analogs show antibacterial and anti-tuberculosis activity, guiding scaffold optimization .
Q. What strategies address contradictions in biological data across similar compounds?
- Meta-analysis of published data identifies trends. For example, conflicting IC₅₀ values may arise from assay conditions (e.g., pH, solvent).
- Molecular docking and MD simulations reconcile discrepancies by modeling ligand-receptor interactions. For instance, steric clashes from bulky substituents (e.g., trimethoxybenzylidene) may reduce activity despite favorable in vitro solubility .
Q. How is stability under physiological conditions assessed for preclinical studies?
- Forced degradation studies expose the compound to heat, light, and hydrolytic conditions (acid/base).
- LC-MS/MS identifies degradation products (e.g., ester hydrolysis to carboxylic acids).
- Pharmacokinetic profiling in rodent models measures half-life and metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Q. What computational tools predict reactivity and regioselectivity in derivatization?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Retrosynthetic software (e.g., ChemAxon) proposes feasible routes for introducing substituents like morpholine or chloro groups .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters from X-ray Studies
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (thieno-pyrimidine vs. benzene) | 80.94° | |
| C5 deviation from plane | 0.224 Å | |
| Hydrogen bonds (C–H···O) | Bifurcated chains along c-axis |
Q. Table 2: Synthetic Optimization Conditions
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction time | 8–12 hours | >75% yield |
| Solvent system | Acetic acid/anhydride (1:1) | Enhances cyclization |
| Catalyst | Sodium acetate | Accelerates condensation |
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- All data are derived from peer-reviewed crystallographic and synthetic studies.
- Advanced questions emphasize hypothesis-driven experimentation and interdisciplinary validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
